O-Methyl-L-tyrosine holds considerable interest in scientific research due to its potential for various applications. One of the most promising areas is its use in expanding the genetic code of living organisms. This field involves incorporating unnatural amino acids like O-Methyl-L-tyrosine into proteins, enabling the creation of proteins with novel properties and functionalities. This technology has far-reaching implications for studying protein structure and function, developing new biomaterials, and designing therapeutic proteins with enhanced properties [, , , ].
O-Methyl-L-tyrosine is a methylated derivative of the amino acid L-tyrosine, which plays a crucial role in various biochemical processes, including neurotransmitter synthesis and protein formation. This compound is particularly significant in the fields of medicinal chemistry and biochemistry due to its potential applications in drug development and as a biochemical probe.
O-Methyl-L-tyrosine can be synthesized through various chemical methods, often starting from L-tyrosine itself. This compound has garnered attention for its utility in both research and clinical applications, particularly in oncology as a radiotracer.
O-Methyl-L-tyrosine is classified as an aromatic amino acid derivative. It falls under the category of methylated amino acids, which are known for their modified biological activities compared to their parent compounds.
Several synthetic routes have been developed for the preparation of O-Methyl-L-tyrosine. One efficient method involves the reaction of L-tyrosine with diazomethane, leading to the formation of the methyl ester. This process allows for the selective introduction of the methyl group at the hydroxyl position of L-tyrosine.
Technical Details:
Another method involves using N-acetyl-L-tyrosine as an intermediate, where saponification followed by methylation yields O-Methyl-N-acetyl-L-tyrosine, which can subsequently be hydrolyzed to obtain O-Methyl-L-tyrosine .
The molecular formula of O-Methyl-L-tyrosine is C_10H_13NO_3. Its structure features a phenolic ring with a hydroxyl group that has been methylated, along with an amino group and a carboxylic acid functional group.
O-Methyl-L-tyrosine participates in various chemical reactions typical of amino acids, including:
Technical Details:
In studies involving l-amino acid oxidase, O-Methyl-L-tyrosine has been shown to inhibit enzyme activity, providing insights into its potential as a therapeutic agent .
O-Methyl-L-tyrosine acts primarily by interfering with neurotransmitter synthesis pathways. Specifically, it can inhibit the activity of l-amino acid oxidase, which is involved in the oxidative deamination of amino acids.
Process:
O-Methyl-L-tyrosine has several scientific uses:
The radiosynthesis of O-[11C]methyl-L-tyrosine ([11C]MT) and O-[18F]fluoromethyl-L-tyrosine ([18F]FMT) has undergone significant optimization to enable reliable production for clinical PET imaging. For [11C]MT, a breakthrough came with the development of compact, automated modules utilizing small manifold valves. This system employs [11C]methyl iodide ([11C]CH₃I) as the labeling agent reacted with L-tyrosine disodium salt in anhydrous dimethyl sulfoxide (DMSO). Crucially, the reaction mixture is purified using a sequence of solid-phase extraction (SPE) cartridges (Sep-Pak Plus silica, tC18, C18, AC-2, and Bond Elut Jr. SCX), replacing the previously required HPLC purification and rotary evaporation. This streamlined approach achieves radiochemical yields of 67±5% (decay-corrected, n=14) with total synthesis times under 30 minutes – essential given carbon-11's 20.4-minute half-life [1] [5].
For [18F]FMT, synthesis traditionally involved electrophilic fluorination of d,l-m-tyrosine with acetyl[¹⁸F]hypofluorite ([¹⁸F]AcOF), yielding a mixture of isomers requiring HPLC separation. Significant optimization emerged with regioselective radiofluorodestannylation methodologies. Early precursors like N-(trifluoroacetyl)-3-acetoxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester required complex synthesis (7 steps from L-m-tyrosine) and yielded ~17% radiochemically pure 6-[¹⁸F]FMT after deprotection. A superior precursor, N-(tert-butoxycarbonyl)-3-(tert-butoxycarbonyloxy)-6-trimethylstannyl-L-phenylalanine ethyl ester, was developed, synthesized in only 4 steps with a 26-27% overall chemical yield. Fluorodestannylation and deprotection delivered 6-[¹⁸F]FMT in decay-corrected radiochemical yields of 25-26% with high chemical and radiochemical purity (>96%), enantiomeric purity (>95%), and specific activity (28-74 MBq/μmol). Critically, the simplified chemistry facilitated automation potential [3] [7].
Table 1: Key Precursors and Methods for [18F]FMT Radiosynthesis
Precursor | Synthetic Steps from L-m-Tyrosine | Radiochemical Yield (d.c.) | Synthesis Time (min) | Key Advantages |
---|---|---|---|---|
N-(Trifluoroacetyl)-3-acetoxy-6-(trimethylstannyl)-L-phenylalanine ethyl ester | 7 | ~17% | ~60 | Proof of concept, regioselectivity |
N-(tert-Butoxycarbonyl)-3-(tert-butoxycarbonyloxy)-6-trimethylstannyl-L-phenylalanine ethyl ester | 4 | 25-26% | ~60 | Simplified synthesis, higher yield, reduced tin residues (<5-40 ppb), easier deprotection |
Direct Electrophilic Fluorination (d,l-m-Tyrosine) | - | ~71% (Isomer Mixture) | - | Simpler starting material, requires HPLC separation of isomers |
The purification strategy is a critical determinant of synthesis efficiency, yield, and suitability for automation, particularly for short-lived isotopes like carbon-11. Traditional HPLC purification for [11C]MT, while effective at separating the desired tracer from impurities and unreacted precursor, presented major drawbacks: it was time-consuming and required a subsequent, cumbersome step to remove the HPLC eluent (often using a rotary evaporator) before the tracer could be formulated for injection. This complexity hindered the development of robust, fully automated synthesis modules for routine clinical production [1].
The adoption of Solid-Phase Extraction (SPE) cartridges revolutionized [11C]MT production. By implementing a sequence of commercially available SPE cartridges (Silica, C18, tC18, AC-2, SCX), researchers achieved rapid and efficient purification directly after the methylation reaction. This method eliminates the need for HPLC and the associated solvent removal step, drastically simplifying the process. The SPE approach significantly reduces synthesis time and facilitates complete automation within a compact module. While SPE effectively removes unreacted precursor, salts, and polar impurities, ensuring high radiochemical purity (>95%), its resolving power for structurally very similar non-polar impurities might be slightly lower than HPLC. However, the gains in speed, simplicity, and automation compatibility make SPE the preferred method for routine [11C]MT production [1].
For [18F]FMT, HPLC purification remains common, especially when isomer separation is necessary (e.g., direct fluorination methods). However, optimized methods using regioselective precursors like the di-Boc protected stannane allow SPE strategies to be contemplated, particularly for the 6-[18F]FMT isomer, mirroring the advantages seen with [11C]MT [7].
O-[11C]methyl-L-tyrosine ([11C]MT) and L-[S-methyl-11C]methionine ([11C]MET) are both amino acid-based PET tracers used for tumor imaging, but they exhibit distinct biodistribution patterns influencing their diagnostic utility. Comparative biodistribution studies in tumor-bearing rodents revealed that both tracers showed similar high uptake in pancreatic tissue and low uptake in the brain. However, a key disadvantage of [11C]MET is its high physiological accumulation in the liver, pancreas, and intestine. This intense background activity significantly interferes with the detection and delineation of abdominal tumors located in or near these organs [1] [5].
[11C]MT exhibits a more favorable profile for abdominal imaging. While it also shows pancreatic uptake, its uptake in normal liver and intestine is markedly lower than [11C]MET. This results in improved tumor-to-background contrast in the abdominal region, making [11C]MT a potentially superior tracer for detecting hepatic metastases or primary tumors in the vicinity of the pancreas and intestines. Furthermore, preclinical evaluation in mice and rats indicated that [11C]MT and its fluorine-18 analogue [18F]FMT demonstrate similar distribution patterns across most tissues, with both tracers showing high pancreas uptake and low brain uptake. A notable difference observed with [18F]FMT was its defragmentation and uptake in bone tissue over time, a phenomenon not seen with [11C]MT, attributed to the in vivo cleavage of the [18F]fluoromethyl group and subsequent incorporation of free [18F]fluoride into bone matrix [5].
Clinical translation of these findings, particularly with [11C]MT, is supported by whole-body PET imaging in healthy humans showing low background uptake in all normal organs except the urinary tract. This suggests significant potential for detecting tumors throughout the body, with preliminary studies also confirming its utility in brain tumor imaging [2].
Table 2: Comparative Biodistribution of Tyrosine and Methionine Tracers in Preclinical Models
Tracer | Highest Uptake Organ | Key Limitation for Tumor Imaging | Abdominal Tumor Contrast | Bone Uptake Over Time |
---|---|---|---|---|
[11C]Methionine ([11C]MET) | Pancreas | High uptake in liver, pancreas, intestine | Poor (High background) | No significant uptake |
O-[11C]Methyl-L-tyrosine ([11C]MT) | Pancreas | Moderate pancreatic uptake | Good (Lower liver/intestinal background) | No significant uptake |
O-[18F]Fluoromethyl-L-tyrosine ([18F]FMT) | Pancreas | Defragmentation releasing [18F]fluoride | Good (Similar to [11C]MT) | Yes (Increasing with time) |
The choice of the radiolabeling agent critically impacts the efficiency, simplicity, and yield of [11C]MT production. Early syntheses primarily utilized [11C]methyl triflate ([11C]CH₃OTf) due to its superior reactivity as a strong methylating agent. This high reactivity was particularly advantageous for reactions with sterically hindered or less nucleophilic substrates, and it allowed for efficient trapping in smaller volumes of solvent. Initial manual syntheses using [11C]CH₃OTf with L-tyrosine disodium salt achieved reasonable yields [1] [5].
However, translating this to automated synthesis revealed significant drawbacks. When the delivery needle for bubbling [11C]CH₃OTf into the DMSO reaction mixture remained immersed, a substantial loss of radioactivity (up to 50%) occurred due to adsorption onto the glass vessel walls. This adsorption phenomenon posed a major hurdle for reliable and efficient automation [1].
Consequently, the focus shifted to [11C]methyl iodide ([11C]CH₃I). While slightly less reactive than [11C]CH₃OTf, [11C]CH₃I proved far less prone to adsorption losses in the automated setup. Optimization of the reaction conditions, particularly increasing the precursor (L-tyrosine disodium salt) concentration, enabled [11C]CH₃I to achieve comparable or even improved radiochemical yields (67±5%, n=14) to those initially obtained with [11C]CH₃OTf, but crucially with much higher consistency and reliability within the automated module. The combination of [11C]CH₃I's lower adsorption and the implementation of SPE purification were the key factors that transformed [11C]MT synthesis into a simple, robust, and automatable process suitable for routine clinical production [1].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4